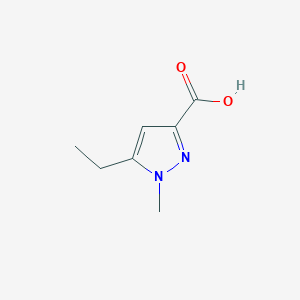

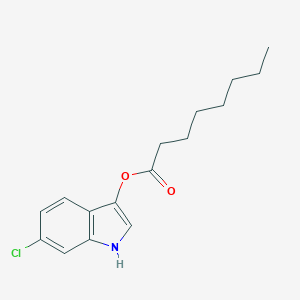

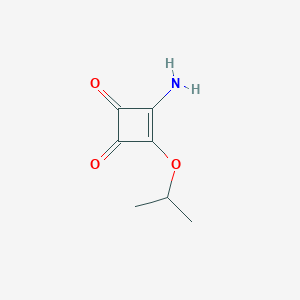

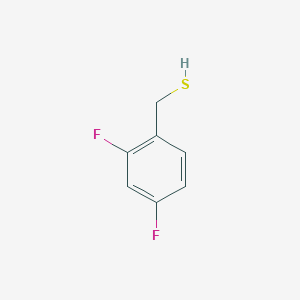

![molecular formula C10H9NO4 B062656 methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 164667-56-5](/img/structure/B62656.png)

methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves a two-step process. Initially, 4H-furo[3,2-b]pyrrole-5-carboxylate undergoes the Vilsmeier-Haack reaction, leading to the formation of the target compound. This compound then serves as a precursor for further chemical reactions, including the synthesis of furo[3,2-b]pyrrole derivatives through various chemical transformations under both microwave irradiation and classical heating conditions (Zemanová & Gašparová, 2013).

Molecular Structure Analysis

Investigations into the molecular structure of methyl furo[3,2-b]pyrrole-5-carboxylate derivatives, including the subject compound, reveal insights into their aromaticity and stability. X-ray diffraction studies, complemented by ab initio calculations, show that the aromatic character of these molecules is significantly influenced by their topological nature and the substituent effects, which are more pronounced than in benzene derivatives (Cyrański et al., 2001).

Chemical Reactions and Properties

Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate exhibits a diverse range of chemical reactivities, serving as a precursor for the synthesis of various derivatives. The compound's reactions with malononitrile, methyl cyanoacetate, and 2-furylacetonitrile have been detailed, leading to the formation of novel furo[3,2-b]pyrrole derivatives. These reactions highlight the compound's versatility in chemical synthesis (Sleziak et al., 1999).

Aplicaciones Científicas De Investigación

Synthesis and Reactions

Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a compound that serves as a key intermediate in the synthesis of various furo[3,2-b]pyrrole derivatives. It is produced through a two-step synthesis involving the Vilsmeier-Haack reaction. This compound has been utilized as a starting point for the synthesis of compounds like furo[3,2-b]pyrrole-2-aldoxime and methyl 2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate. Such derivatives are prepared under conditions such as microwave irradiation or classical heating, demonstrating the versatility and reactivity of this compound in synthetic organic chemistry (Zemanová & Gašparová, 2013).

Aromaticity and Structural Studies

Research into the structure and aromaticity of methyl furo[3,2-b]pyrrole-5-carboxylate derivatives has led to insights into their stability and electronic properties. X-ray diffraction and ab initio calculations have been used to study the molecular geometries of these compounds, revealing their aromatic character and how it's influenced by substituents. Such studies underscore the importance of topological factors in determining the aromaticity of these rings, contributing to our understanding of heterocyclic chemistry (Cyrański, Krygowski, Krutošíková, & Sleziak, 2001).

Microwave Irradiation Effects

The influence of microwave irradiation on the reactions involving methyl 2-formylfuro[3,2-b]pyrrole-5-carboxylates has been extensively studied. Microwave irradiation has been shown to significantly shorten reaction times while maintaining or improving yields compared to traditional heating methods. This has implications for the efficiency and sustainability of synthetic reactions in medicinal chemistry and materials science (Krutošíková, Lácová, Dandárová, & Chovancová, 2000).

Antibacterial Activity

The potential of furo[3,2-b]pyrrole derivatives, synthesized from methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate, for antibacterial applications has been explored. These derivatives have been tested against various bacterial strains to assess their efficacy as antimicrobial agents. This research indicates the promising role of these compounds in developing new antibiotics or disinfectants (Zemanov, Gaparov, Kraic, Krulicov, Maliar, Bohč, & Addov, 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

methyl 2-formyl-4-methylfuro[3,2-b]pyrrole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-11-7-3-6(5-12)15-9(7)4-8(11)10(13)14-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQKFEPTRLQDRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C=C(O2)C=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428787 |

Source

|

| Record name | Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |

CAS RN |

164667-56-5 |

Source

|

| Record name | Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164667-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.